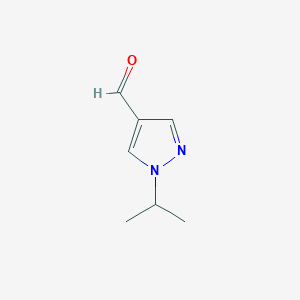

1-isopropyl-1H-pyrazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6(2)9-4-7(5-10)3-8-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOWCZGTZBCRNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20411755 | |

| Record name | 1-isopropyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313735-67-0 | |

| Record name | 1-isopropyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-isopropyl-1H-pyrazole-4-carbaldehyde chemical properties

An In-depth Technical Guide to 1-isopropyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound (CAS No. 313735-67-0), a key heterocyclic building block in modern medicinal and agricultural chemistry.

Core Chemical Properties

This compound is a substituted pyrazole derivative featuring an isopropyl group at the N1 position and a formyl (carbaldehyde) group at the C4 position of the pyrazole ring. Its unique structure makes it a valuable intermediate for further chemical modification.[1]

Data Presentation: Chemical and Physical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 313735-67-0 | [2] |

| Molecular Formula | C₇H₁₀N₂O | [1][2] |

| Molecular Weight | 138.17 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Physical Form | Yellow liquid | [1] |

| Purity | ≥95% (HPLC) to 97% | [1][2] |

| InChI Key | JTOWCZGTZBCRNY-UHFFFAOYSA-N | [2] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [1][2] |

Spectroscopic and Safety Data

Spectroscopic Characterization

While specific spectra for this compound are not widely published, characterization of similar pyrazole-4-carbaldehydes is typically achieved using standard spectroscopic methods:

-

¹H NMR: Expected signals would include a septet and a doublet for the isopropyl group protons, distinct signals for the pyrazole ring protons (at C3 and C5), and a singlet for the aldehyde proton.

-

¹³C NMR: Would show characteristic peaks for the pyrazole ring carbons, the isopropyl carbons, and a downfield signal for the carbonyl carbon of the aldehyde.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde group would be prominent, typically in the range of 1670-1700 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak corresponding to its molecular weight (138.17) would be observed.

Safety and Handling

According to supplier safety data, this compound is classified with the following hazard statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Experimental Protocols

The aldehyde functional group and the pyrazole core make this compound a versatile reagent.[1] It is primarily synthesized through two main routes: N-alkylation of a pyrazole precursor or formylation of an N-substituted pyrazole.

Protocol 1: Synthesis via N-Alkylation (Cited Method)

This protocol describes the synthesis of this compound from 1H-pyrazole-4-carbaldehyde.

Objective: To introduce the isopropyl group at the N1 position of the pyrazole ring.

Materials:

-

1H-pyrazole-4-carbaldehyde (CAS 35344-95-7)

-

An isopropylating agent (e.g., 2-bromopropane or isopropyl iodide)

-

Caesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in DMF, add caesium carbonate (1.5-2.0 eq).[3]

-

Add the isopropylating agent (1.1-1.5 eq) to the mixture.

-

Heat the reaction mixture to 80°C and stir for 16 hours, monitoring the reaction progress by TLC or LC-MS.[3]

-

After completion, cool the reaction to room temperature and quench by adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield the final product.[3]

Protocol 2: Synthesis via Vilsmeier-Haack Formylation (General Method)

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich heterocyclic compounds, including pyrazoles.[4] This represents an alternative pathway starting from 1-isopropyl-1H-pyrazole.

Objective: To introduce a formyl group at the C4 position of 1-isopropyl-1H-pyrazole.

Materials:

-

1-isopropyl-1H-pyrazole

-

Vilsmeier reagent (prepared from POCl₃ and DMF)

-

Sodium bicarbonate (NaHCO₃)

-

Ice

Procedure:

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, ~1.2 eq) to ice-cold DMF (~10 volumes) and stirring for 30 minutes.[4]

-

Add 1-isopropyl-1H-pyrazole (1.0 eq) to the prepared Vilsmeier reagent in small portions.

-

Heat the reaction mixture to 60–70°C and stir for 4-12 hours until the starting material is consumed (monitored by TLC).[4][5]

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution with solid sodium bicarbonate until effervescence ceases.

-

The resulting precipitate is filtered, washed thoroughly with cold water, and dried.

-

Recrystallize or purify by column chromatography to obtain pure this compound.[4]

Mandatory Visualizations

Synthesis Workflow Diagram

Caption: Synthesis of this compound via N-alkylation.

Applications as a Chemical Intermediate

The aldehyde group is a versatile functional handle for a wide array of chemical transformations, making this compound a valuable precursor for creating diverse molecular libraries.[1]

Caption: Key derivatization pathways from the aldehyde functional group.

Applications in Research and Development

This compound is a crucial intermediate in the synthesis of complex bioactive molecules.[1]

-

Pharmaceuticals: It serves as a foundational scaffold for developing novel therapeutic agents. Research has shown its utility in creating compounds for anti-inflammatory, anti-cancer, and neurological disorder treatments.[1] Its structure is integral to the design of molecules that can effectively interact with biological targets.

-

Agrochemicals: In agricultural science, this compound is used to develop new pesticides and herbicides, contributing to crop protection solutions.[6] The pyrazole core is a well-known toxophore in many commercial agrochemicals.

-

Drug Discovery: The ability to easily derivatize the aldehyde group allows for the rapid generation of compound libraries for high-throughput screening. This accelerates the discovery of new lead compounds with improved properties like enhanced solubility and bioavailability.[1]

References

In-Depth Technical Guide: 1-isopropyl-1H-pyrazole-4-carbaldehyde

CAS Number: 313735-67-0

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of 1-isopropyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde with significant applications in medicinal chemistry and agrochemical research. This document outlines its chemical properties, synthesis, spectral data, and potential therapeutic applications, offering a valuable resource for professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a substituted pyrazole derivative. The presence of the isopropyl group at the N1 position and the carbaldehyde group at the C4 position of the pyrazole ring are key structural features that influence its chemical reactivity and biological activity.

| Property | Value | Reference |

| CAS Number | 313735-67-0 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [1][2] |

| Molecular Weight | 138.17 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Appearance | Yellow liquid | [2] |

| Purity | ≥ 95% (HPLC) | [2] |

| Storage Conditions | Store at 0-8°C | [2] |

Synthesis

The primary method for the synthesis of this compound is through the N-isopropylation of 1H-pyrazole-4-carbaldehyde.

Experimental Protocol: N-isopropylation of 1H-pyrazole-4-carbaldehyde

A common synthetic route involves the reaction of 1H-pyrazole-4-carbaldehyde with an isopropylating agent in the presence of a base.[3]

Materials:

-

1H-pyrazole-4-carbaldehyde

-

Isopropyl bromide (2-bromopropane)

-

Caesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in DMF, add caesium carbonate (2.0 eq).

-

Add isopropyl bromide (1.5 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 80°C and stir for 16 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield this compound.

A reported yield for a similar reaction is 69.54%.[3]

Synthesis Workflow

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a septet and a doublet) and the pyrazole ring protons, as well as the aldehyde proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit distinct peaks for the carbons of the pyrazole ring, the isopropyl group, and the carbonyl carbon of the aldehyde.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹.

Mass Spectrometry

The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound (138.17 g/mol ).

Biological Activity and Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.[2] Pyrazole derivatives, in general, are known to exhibit a wide range of pharmacological activities.

Anti-inflammatory and Anti-cancer Potential

This compound has shown promise in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anti-cancer drugs.[2] The pyrazole scaffold is a key component in several known anti-inflammatory drugs.

Agrochemical Applications

It is also utilized in the development of agrochemicals, including fungicides and herbicides, contributing to crop protection.[2]

Role as a Synthetic Intermediate

The aldehyde functional group allows for further chemical modifications, making it a versatile building block for creating a diverse library of compounds for drug discovery screening.[2] Its unique properties, such as potentially improved solubility and bioavailability, are advantageous in drug formulation.[2]

Signaling Pathways

While specific signaling pathways directly modulated by this compound have not been detailed in the available literature, pyrazole-containing compounds are known to interact with various biological targets. For instance, some pyrazole derivatives act as inhibitors of enzymes like succinate dehydrogenase in fungi, disrupting cellular respiration.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the fields of drug discovery and agrochemical development. Its versatile chemical nature allows for the synthesis of a wide array of derivatives, making it a key building block for researchers and scientists. Further investigation into its biological activities and mechanism of action will likely uncover new therapeutic applications.

References

An In-depth Technical Guide to 1-isopropyl-1H-pyrazole-4-carbaldehyde: Molecular Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-isopropyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The document details its molecular structure, physicochemical properties, synthesis, and its emerging role as a crucial intermediate in the development of targeted therapeutics, particularly Janus Kinase (JAK) inhibitors.

Molecular Structure and Chemical Properties

This compound is a substituted pyrazole featuring an isopropyl group at the 1-position of the pyrazole ring and a carbaldehyde (formyl) group at the 4-position. The presence of the aldehyde group makes it a versatile precursor for a wide range of chemical transformations, while the N-isopropyl group influences its solubility and pharmacokinetic properties.[1]

Structural Information

The core of the molecule is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, characteristic of a pyrazole. The IUPAC name for this compound is this compound.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. The data has been compiled from various chemical supplier databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀N₂O | |

| Molecular Weight | 138.17 g/mol | |

| CAS Number | 313735-67-0 | |

| Appearance | Yellow liquid | [1] |

| Purity | ≥95% (HPLC) | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| InChI Key | JTOWCZGTZBCRNY-UHFFFAOYSA-N |

Note: Boiling point and density data are not consistently reported in publicly available literature.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 1-isopropyl-1H-pyrazole.[2][3][4][5] This reaction introduces a formyl group onto the electron-rich pyrazole ring.

General Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a generalized procedure based on established methods for the formylation of pyrazoles.[3][4][5]

Materials:

-

1-isopropyl-1H-pyrazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 5°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 1-isopropyl-1H-pyrazole (1 equivalent) in anhydrous DCM dropwise at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50°C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a yellow liquid.

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization

Expected Spectroscopic Data:

-

¹H NMR:

-

A singlet for the aldehyde proton (CHO) around 9.8-10.0 ppm.

-

Two singlets for the pyrazole ring protons (H3 and H5) between 7.5-8.5 ppm.

-

A septet for the isopropyl methine proton (CH) around 4.5-5.0 ppm.

-

A doublet for the isopropyl methyl protons (CH₃) around 1.4-1.6 ppm.

-

-

¹³C NMR:

-

A peak for the aldehyde carbonyl carbon around 185-195 ppm.

-

Peaks for the pyrazole ring carbons between 110-150 ppm.

-

A peak for the isopropyl methine carbon around 50-55 ppm.

-

A peak for the isopropyl methyl carbons around 20-25 ppm.

-

-

IR Spectroscopy:

-

A strong C=O stretching band for the aldehyde at approximately 1680-1700 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic protons.

-

C=N and C=C stretching bands characteristic of the pyrazole ring.

-

-

Mass Spectrometry (Electron Ionization):

-

A molecular ion peak (M⁺) at m/z = 138.

-

Fragmentation patterns corresponding to the loss of the isopropyl group, the aldehyde group, and other characteristic fragments.

-

Applications in Drug Development: A Precursor for Janus Kinase (JAK) Inhibitors

This compound and its derivatives are of significant interest in medicinal chemistry as key intermediates in the synthesis of Janus Kinase (JAK) inhibitors.[6] The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial components of signaling pathways for numerous cytokines and growth factors that are implicated in inflammatory and autoimmune diseases, as well as certain cancers.[1][6]

The pyrazole scaffold serves as a versatile platform for the development of potent and selective JAK inhibitors. The aldehyde functionality of this compound allows for its elaboration into more complex structures that can interact with the ATP-binding site of the JAK enzymes.

Signaling Pathway of JAK/STAT and Inhibition

Caption: Simplified JAK/STAT signaling pathway and the point of intervention for JAK inhibitors.

The development of drugs such as Ruxolitinib and Tofacitinib, which are potent JAK inhibitors, highlights the therapeutic potential of targeting this pathway. While the direct synthesis of these specific drugs from this compound is not explicitly documented in major public literature, the synthesis of analogous pyrazole-containing JAK inhibitors strongly suggests its utility as a key building block in this area of drug discovery.[6]

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group make it an attractive starting material for the construction of complex molecular architectures. Its role as a precursor for the synthesis of potent kinase inhibitors, particularly for the JAK family, underscores its importance for researchers and professionals in the field of drug development. Further exploration of its reactivity and its incorporation into novel scaffolds will likely lead to the discovery of new therapeutic agents for a range of diseases.

References

- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. degres.eu [degres.eu]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-isopropyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The document details two core synthetic strategies: the direct N-alkylation of 1H-pyrazole-4-carbaldehyde and a two-step approach involving the synthesis of 1-isopropyl-1H-pyrazole followed by Vilsmeier-Haack formylation. This guide includes detailed experimental protocols, comparative data in tabular format, and visual representations of the synthetic routes to facilitate understanding and replication.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds developed for a range of therapeutic areas. The strategic introduction of the isopropyl group on the pyrazole nitrogen and the presence of a reactive carbaldehyde function at the 4-position allow for diverse subsequent chemical modifications, making it a versatile scaffold in drug discovery programs. This guide outlines the most common and effective methods for its preparation.

Synthetic Pathways

Two principal synthetic routes have been identified for the preparation of this compound.

Pathway 1: N-Alkylation of 1H-pyrazole-4-carbaldehyde

This is a direct, one-step approach where the commercially available 1H-pyrazole-4-carbaldehyde is alkylated with an isopropylating agent. This method is often preferred for its simplicity and readily available starting materials.

Pathway 2: Vilsmeier-Haack Formylation of 1-isopropyl-1H-pyrazole

This two-step pathway first involves the synthesis of 1-isopropyl-1H-pyrazole from pyrazole. The resulting N-alkylated pyrazole is then formylated at the 4-position using the Vilsmeier-Haack reaction. This route can be advantageous when optimizing the formylation step independently or when 1-isopropyl-1H-pyrazole is available.

Quantitative Data Summary

The following tables summarize the key quantitative data for the described synthetic pathways, allowing for easy comparison.

Table 1: N-Alkylation of 1H-pyrazole-4-carbaldehyde

| Parameter | Value | Reference |

| Starting Material | 1H-pyrazole-4-carbaldehyde | N/A |

| Reagents | 2-bromopropane, Cesium Carbonate | N/A |

| Solvent | N,N-Dimethylformamide (DMF) | N/A |

| Temperature | 80 °C | N/A |

| Reaction Time | 16 hours | N/A |

| Yield | 69.54% | N/A |

Table 2: Two-Step Synthesis via Vilsmeier-Haack Formylation

Step 1: Synthesis of 1-isopropyl-1H-pyrazole (representative conditions based on similar alkylations)

| Parameter | Value | Reference |

| Starting Material | Pyrazole | [1] |

| Reagents | 2-bromopropane, Potassium Carbonate | [1] |

| Solvent | N,N-Dimethylformamide (DMF) | [1] |

| Temperature | 60-70 °C | [1] |

| Reaction Time | 12-24 hours | [1] |

| Yield | Not reported for this specific substrate | N/A |

Step 2: Vilsmeier-Haack Formylation of 1-isopropyl-1H-pyrazole (general conditions)

| Parameter | Value | Reference |

| Starting Material | 1-isopropyl-1H-pyrazole | [2] |

| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | [2] |

| Solvent | DMF | [2] |

| Temperature | Typically 70-120 °C | [2] |

| Reaction Time | Typically 2-4 hours | [2] |

| Yield | Not reported for this specific substrate | N/A |

Experimental Protocols

Pathway 1: N-Alkylation of 1H-pyrazole-4-carbaldehyde

Materials:

-

1H-pyrazole-4-carbaldehyde

-

2-bromopropane

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).

-

Add 2-bromopropane (1.5 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Pathway 2: Vilsmeier-Haack Formylation of 1-isopropyl-1H-pyrazole

Step 1: Synthesis of 1-isopropyl-1H-pyrazole

Materials:

-

Pyrazole

-

2-bromopropane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware as listed in 4.1.

Procedure:

-

To a stirred solution of pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).[1]

-

Add 2-bromopropane (1.5 eq) dropwise to the suspension at room temperature.[1]

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.[1]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with water, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by distillation or silica gel column chromatography to yield 1-isopropyl-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation of 1-isopropyl-1H-pyrazole

Materials:

-

1-isopropyl-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ice-water bath

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Dichloromethane (DCM) or Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware as listed in 4.1.

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (excess, can be used as solvent) in an ice-water bath.

-

Slowly add phosphorus oxychloride (typically 1.1 to 2.0 eq) to the cooled DMF with stirring to form the Vilsmeier reagent. The addition should be done dropwise to control the exothermic reaction.

-

After the addition is complete, allow the mixture to stir at 0 °C for approximately 30 minutes.

-

To this pre-formed Vilsmeier reagent, add a solution of 1-isopropyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF dropwise at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-120 °C for 2-4 hours.[2]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Conclusion

This guide has detailed two robust synthetic pathways for the preparation of this compound. The choice of pathway will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The direct N-alkylation of 1H-pyrazole-4-carbaldehyde offers a more straightforward approach, while the two-step Vilsmeier-Haack formylation route provides an alternative that may be suitable in other contexts. The provided experimental protocols and comparative data are intended to serve as a valuable resource for researchers in the field of organic synthesis and drug discovery.

References

An In-depth Technical Guide to the Reactivity and Functional Groups of 1-isopropyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and functional group characteristics of 1-isopropyl-1H-pyrazole-4-carbaldehyde. This heterocyclic aldehyde is a valuable building block in medicinal chemistry and materials science due to the versatile reactivity of its pyrazole and aldehyde functionalities. This document details its synthesis, spectroscopic properties, and key chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development.

Introduction

This compound, a substituted pyrazole derivative, is a significant intermediate in the synthesis of a wide range of biologically active molecules. The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and diverse biological activities.[1] The presence of an aldehyde group at the 4-position of the pyrazole ring provides a reactive handle for a variety of chemical modifications, making this compound a versatile scaffold in drug discovery and the development of agrochemicals.[1][2] This guide will explore the synthesis, functional group analysis, and characteristic reactions of this important synthetic intermediate.

Molecular Structure and Functional Groups

The core structure of this compound consists of a five-membered aromatic pyrazole ring, an isopropyl group attached to one of the nitrogen atoms, and a carbaldehyde group at the 4-position of the pyrazole ring.

Key Functional Groups:

-

Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring system is relatively stable and can participate in aromatic substitution reactions, although the Vilsmeier-Haack reaction for its formylation is a key synthetic route. The pyrazole moiety is a critical component in many pharmaceuticals due to its ability to engage in various biological interactions.

-

Aldehyde Group (-CHO): This is a highly reactive functional group that readily undergoes nucleophilic addition reactions. Its reactivity is central to the utility of this compound as a synthetic intermediate, allowing for the introduction of diverse molecular fragments.

-

Isopropyl Group (-CH(CH₃)₂): A bulky alkyl group that can influence the molecule's solubility, lipophilicity, and steric interactions with biological targets.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the N-alkylation of 1H-pyrazole-4-carbaldehyde.

A widely used laboratory-scale synthesis involves the reaction of 1H-pyrazole-4-carbaldehyde with 2-iodopropane in the presence of a base such as sodium hydride in an aprotic polar solvent like N,N-dimethylformamide (DMF).[3]

Figure 1: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound[3]

-

To a solution of 1H-pyrazole-4-carbaldehyde (2.0 g, 21 mmol) and 2-iodopropane (5.32 g, 31.5 mmol) in DMF (10 mL), add sodium hydride (60% dispersion in mineral oil, 0.83 g, 20.7 mmol) in one portion.

-

Stir the resulting mixture at room temperature for 2 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with 0-50% EtOAc/heptane) to obtain this compound.

Spectroscopic and Physical Data

Quantitative and spectroscopic data are crucial for the identification and characterization of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O | [2][4] |

| Molecular Weight | 138.17 g/mol | [2][4] |

| CAS Number | 313735-67-0 | [2][4] |

| Appearance | Yellow liquid | [2] |

| Purity | ≥ 95% (HPLC) | [2] |

| Storage Conditions | 0-8°C | [2] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 9.86 (s, 1H), 7.97 (s, 2H), 4.54 (p, J = 6.7 Hz, 1H), 1.55 (d, J = 6.7 Hz, 6H) | [3] |

Reactivity of this compound

The reactivity of this molecule is dominated by the chemistry of the aldehyde group, which serves as a versatile precursor for various functional group transformations and carbon-carbon bond formations.

Figure 2: Reactivity map of this compound.

Oxidation

The aldehyde functional group can be readily oxidized to a carboxylic acid, yielding 1-isopropyl-1H-pyrazole-4-carboxylic acid. This transformation is typically achieved using common oxidizing agents.

Generalized Experimental Protocol: Oxidation to Carboxylic Acid

-

Dissolve this compound in a suitable solvent.

-

Add an oxidizing agent (e.g., potassium permanganate, Jones reagent) portion-wise at a controlled temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and work up by extraction.

-

Purify the crude product by recrystallization or column chromatography.

Reduction

The aldehyde can be reduced to the corresponding primary alcohol, (1-isopropyl-1H-pyrazol-4-yl)methanol. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mildness and selectivity.[5][6]

Generalized Experimental Protocol: Reduction to Alcohol with NaBH₄[5][7]

-

Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.2 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water or dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude alcohol.

-

Purify by column chromatography if necessary.

Knoevenagel Condensation

This is a base-catalyzed condensation reaction between an aldehyde and an active methylene compound (e.g., malononitrile, diethyl malonate) to form a new carbon-carbon double bond. This reaction is highly valuable for the synthesis of α,β-unsaturated compounds.

Figure 3: Knoevenagel condensation of this compound.

Generalized Experimental Protocol: Knoevenagel Condensation with Malononitrile[8]

-

In a suitable flask, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in a solvent such as ethanol or a water-ethanol mixture.

-

Add a catalytic amount of a weak base (e.g., piperidine, ammonium acetate).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with cold solvent and dry to obtain the desired product.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent). This reaction is particularly useful for introducing a double bond with high regioselectivity.

Figure 4: Wittig reaction of this compound.

Generalized Experimental Protocol: Wittig Reaction

-

Prepare the phosphonium ylide by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO) under an inert atmosphere.

-

To the resulting ylide solution, add a solution of this compound (1 equivalent) in the same solvent at a controlled temperature.

-

Allow the reaction to proceed at room temperature or with heating.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate it.

-

Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Conclusion

This compound is a highly versatile and valuable synthetic intermediate. Its two primary functional groups, the stable pyrazole ring and the reactive aldehyde, provide a rich platform for a wide array of chemical transformations. The synthetic and reaction protocols detailed in this guide, along with the provided spectroscopic data, offer a solid foundation for the utilization of this compound in the development of novel pharmaceuticals, agrochemicals, and functional materials. The continued exploration of the reactivity of this and related pyrazole aldehydes will undoubtedly lead to the discovery of new molecules with significant scientific and commercial potential.

References

- 1. Buy 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 35344-95-7 | 1H-Pyrazole-4-carboxaldehyde | Aldehydes | Ambeed.com [ambeed.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. znaturforsch.com [znaturforsch.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Bioavailability of 1-isopropyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

A summary of the available physicochemical data for 1-isopropyl-1H-pyrazole-4-carbaldehyde is presented in Table 1. This information is crucial for understanding the compound's behavior in biological systems and for designing formulation strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | Chem-Impex |

| Molecular Weight | 138.17 g/mol | Smolecule |

| IUPAC Name | This compound | Chem-Impex |

| Appearance | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| pKa | Not specified | - |

| LogP | Not specified | - |

Solubility

Aqueous solubility is a critical determinant of a drug candidate's absorption and, consequently, its bioavailability. Pyrazole derivatives are often characterized by low aqueous solubility due to their planar, aromatic nature, which can lead to strong crystal lattice energy.[4]

Quantitative Solubility Data

As of the writing of this guide, specific experimental solubility data for this compound in aqueous or organic solvents has not been reported in the public domain.

Table 2: Aqueous Solubility of this compound

| Solvent | Temperature (°C) | Solubility (µg/mL) | Method |

| Water | Not Available | Not Available | Not Available |

| Phosphate-Buffered Saline (pH 7.4) | Not Available | Not Available | Not Available |

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[5]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, phosphate-buffered saline)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.[6]

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[7]

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[6][7]

-

After equilibration, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant and dilute it with the appropriate solvent.

-

Quantify the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., HPLC, UV-Vis).

-

Calculate the solubility of the compound in the chosen solvent.

Bioavailability

Oral bioavailability is the fraction of an orally administered drug that reaches systemic circulation. It is influenced by a compound's solubility, permeability, and first-pass metabolism.[4][8]

Quantitative Bioavailability Data

There is no publicly available in vivo or in vitro bioavailability data for this compound.

Table 3: Bioavailability Parameters for this compound

| Parameter | Value | Species | Dosing Route |

| Oral Bioavailability (%) | Not Available | Not Available | Not Available |

| Cmax (ng/mL) | Not Available | Not Available | Not Available |

| Tmax (h) | Not Available | Not Available | Not Available |

| AUC (ng·h/mL) | Not Available | Not Available | Not Available |

| Apparent Permeability (Papp) (cm/s) | Not Available | Caco-2 cells | Not Available |

Experimental Protocol: In Vitro Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[9][10][11][12] Caco-2 cells, when cultured as a monolayer, differentiate to form tight junctions and express transporters, mimicking the intestinal barrier.[13]

Objective: To determine the rate of transport of this compound across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Cell culture medium and reagents

-

Transport buffer (e.g., Hanks' Balanced Salt Solution)

-

This compound

-

LC-MS/MS for quantification

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.[14]

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

For apical to basolateral (A-B) transport, add the test compound to the apical side and fresh transport buffer to the basolateral side.

-

For basolateral to apical (B-A) transport, add the test compound to the basolateral side and fresh buffer to the apical side.

-

Incubate at 37°C.

-

At specified time points, collect samples from the receiver compartment and analyze the concentration of the compound by LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

In vivo pharmacokinetic (PK) studies in animal models, such as rats or mice, are essential for determining the ADME properties of a drug candidate.[15][16][17][18]

Objective: To determine the plasma concentration-time profile of this compound after oral and intravenous administration.

Materials:

-

Sprague-Dawley rats or C57BL/6 mice

-

This compound

-

Dosing vehicles (for oral and IV administration)

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

LC-MS/MS for plasma sample analysis

Procedure:

-

Fast animals overnight before dosing.

-

Administer a single dose of the compound either orally (via gavage) or intravenously (via tail vein injection).

-

Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h) into tubes containing an anticoagulant.[17]

-

Process blood samples to separate plasma.

-

Extract the drug from the plasma samples.

-

Analyze the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Potential Signaling Pathways of Interest

While the specific biological targets of this compound are not yet elucidated, the broader class of pyrazole-4-carbaldehyde derivatives has been investigated for a range of biological activities, suggesting potential interactions with various signaling pathways.[2][3][19][20]

-

Anti-inflammatory Pathways: Many pyrazole derivatives exhibit anti-inflammatory properties.[19] This suggests potential modulation of pathways involving cyclooxygenase (COX) enzymes (COX-1 and COX-2) or pro-inflammatory cytokines like TNF-α and interleukins (e.g., IL-6).[19]

-

Anticancer Pathways: The antitumor activity of some pyrazole compounds points to possible interference with signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[3][19] These could include pathways regulated by protein kinases, transcription factors, or apoptosis-related proteins.

-

Antimicrobial Mechanisms: The observed antimicrobial effects of pyrazole derivatives suggest that they may inhibit essential cellular processes in bacteria or fungi.[3][19]

Conclusion

This compound is a compound of interest for drug discovery and development. However, there is a clear lack of publicly available data regarding its solubility and bioavailability. The experimental protocols detailed in this guide provide a roadmap for researchers to generate this critical information. Understanding these parameters is essential for advancing this and similar compounds through the drug development pipeline. Future research should focus on performing these foundational studies to unlock the full therapeutic potential of this promising pyrazole derivative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sciensage.info [sciensage.info]

- 5. benchchem.com [benchchem.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. scielo.br [scielo.br]

- 8. Critical Evaluation of Human Oral Bioavailability for Pharmaceutical Drugs by Using Various Cheminformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 12. enamine.net [enamine.net]

- 13. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. protocols.io [protocols.io]

- 16. Pk/bio-distribution | MuriGenics [murigenics.com]

- 17. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. quod.lib.umich.edu [quod.lib.umich.edu]

Spectroscopic and Synthetic Profile of 1-isopropyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a representative synthetic protocol for 1-isopropyl-1H-pyrazole-4-carbaldehyde. This key intermediate is valuable in the synthesis of pharmaceuticals and other bioactive molecules.[1] The data herein is compiled from typical values for analogous structures and spectroscopic principles, providing a robust resource for researchers in organic synthesis and drug discovery.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are presented below. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[2][3]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet | - |

| Pyrazole H-3 | 8.0 - 8.2 | Singlet | - |

| Pyrazole H-5 | 7.8 - 8.0 | Singlet | - |

| Isopropyl CH | 4.5 - 4.8 | Septet | ~7.0 |

| Isopropyl CH₃ | 1.4 - 1.6 | Doublet | ~7.0 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| Aldehyde C=O | 185 - 195 |

| Pyrazole C-4 | 140 - 145 |

| Pyrazole C-3 | 138 - 142 |

| Pyrazole C-5 | 130 - 135 |

| Isopropyl CH | 50 - 55 |

| Isopropyl CH₃ | 22 - 24 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption frequencies for this compound are outlined below.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (pyrazole ring) | 3100 - 3150 | Medium |

| C-H stretch (isopropyl) | 2850 - 3000 | Medium |

| C-H stretch (aldehyde) | 2720 - 2820 | Medium, often two bands |

| C=O stretch (aldehyde) | 1680 - 1700 | Strong |

| C=N stretch (pyrazole ring) | 1580 - 1620 | Medium |

| C=C stretch (pyrazole ring) | 1450 - 1550 | Medium |

| C-N stretch (pyrazole ring) | 1300 - 1350 | Medium |

The carbonyl (C=O) stretching frequency of the aldehyde is expected in the 1680-1700 cm⁻¹ range due to conjugation with the pyrazole ring.[4][5][6][7] The pyrazole ring itself will exhibit several characteristic bands.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₁₀N₂O), the expected molecular ion peak and major fragments are listed below.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 138 | [M]⁺ (Molecular Ion) |

| 123 | [M - CH₃]⁺ |

| 110 | [M - C₂H₄]⁺ or [M - CO]⁺ |

| 95 | [M - C₃H₇]⁺ |

| 67 | [C₄H₃N₂]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich heterocyclic compounds.[10][11][12][13]

Synthesis of this compound

Reaction: Vilsmeier-Haack formylation of 1-isopropyl-1H-pyrazole.

Reagents and Materials:

-

1-isopropyl-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. This in situ generates the Vilsmeier reagent.

-

After the addition is complete, allow the mixture to stir at 0 °C for a designated period, typically 30 minutes.

-

Add 1-isopropyl-1H-pyrazole to the reaction mixture, either neat or dissolved in a small amount of an appropriate solvent.

-

The reaction mixture is then typically heated to a temperature between 60-100 °C and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.

-

The aqueous solution is neutralized by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic.

-

The product is then extracted with an organic solvent such as dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Analysis Protocol

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3]

IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) for liquids, or as a KBr pellet for solids.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragmentation patterns.

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the general workflow for the synthesis and spectroscopic analysis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. Pyrazole(288-13-1) IR Spectrum [chemicalbook.com]

- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. ijpcbs.com [ijpcbs.com]

Technical Guide: Physicochemical Properties of 1-isopropyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-isopropyl-1H-pyrazole-4-carbaldehyde, a versatile heterocyclic aldehyde with applications in medicinal chemistry and organic synthesis.

Core Physical Characteristics

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | [3] |

| Molecular Weight | 138.17 g/mol | [1][2] |

| Physical State | Yellow Liquid | [1][2] |

| IUPAC Name | This compound | [3] |

| CAS Number | 313735-67-0 | [3] |

| Purity | Typically ≥95% (HPLC) | [1] |

| Storage Temperature | 2-8°C in an inert atmosphere | [3] |

Synthesis and Spectroscopic Data

The synthesis of this compound is typically achieved through a two-step process: the formylation of a suitable pyrazole precursor to yield 1H-pyrazole-4-carbaldehyde, followed by the N-isopropylation of the pyrazole ring.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1H-pyrazole-4-carbaldehyde (via Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds like pyrazole.[4][5][6][7]

-

Materials:

-

Pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

-

Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring to form the Vilsmeier reagent. The temperature should be maintained at or below 5°C.

-

Dissolve pyrazole in DMF in a separate flask.

-

Add the pyrazole solution dropwise to the freshly prepared Vilsmeier reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane or another suitable organic solvent.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1H-pyrazole-4-carbaldehyde.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Synthesis of this compound (N-Isopropylation)

This procedure is adapted from a reported synthesis.[8]

-

Materials:

-

1H-pyrazole-4-carbaldehyde

-

2-Iodopropane

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Caesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous DMF, add sodium hydride (1.0 eq of 60% dispersion in mineral oil) in one portion at room temperature under an inert atmosphere. Alternatively, caesium carbonate (2.0 eq) can be used as the base.

-

Add 2-iodopropane (1.5 eq) to the reaction mixture.

-

Stir the resulting mixture at room temperature for 2 hours (if using NaH) or at 80°C for 16 hours (if using Cs₂CO₃). Monitor the reaction by TLC.

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in heptane) to yield this compound.

-

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance)

A reported ¹H NMR spectrum for this compound (400 MHz, CDCl₃) shows the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.86 | s | 1H | Aldehyde proton (-CHO) |

| 7.97 | s | 2H | Pyrazole ring protons (C3-H and C5-H) |

| 4.54 | sept | 1H | Isopropyl methine proton (-CH(CH₃)₂) |

| 1.55 | d | 6H | Isopropyl methyl protons (-CH(CH ₃)₂) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~185 | Aldehyde carbonyl carbon (-C HO) |

| ~140-145 | Pyrazole ring carbon (C5) |

| ~135-140 | Pyrazole ring carbon (C3) |

| ~120-125 | Pyrazole ring carbon (C4) |

| ~50-55 | Isopropyl methine carbon (-C H(CH₃)₂) |

| ~22-24 | Isopropyl methyl carbons (-CH(C H₃)₂) |

IR (Infrared) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

| Predicted Wavenumber (cm⁻¹) | Assignment |

| ~2970-2930 | C-H stretching (isopropyl group) |

| ~2820 and ~2720 | C-H stretching (aldehyde) |

| ~1670-1690 | C=O stretching (aldehyde, conjugated) |

| ~1500-1550 | C=N and C=C stretching (pyrazole ring) |

MS (Mass Spectrometry)

The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 138. Key fragmentation patterns for pyrazoles often involve the loss of HCN and N₂.[9] The fragmentation of the isopropyl group (loss of a methyl radical, m/z = 123) is also anticipated.

Biological and Pharmaceutical Relevance

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][6] Its structural motif is found in molecules developed as anti-inflammatory and anti-cancer agents, highlighting its importance in drug discovery and development.[1][6] The aldehyde functionality provides a reactive handle for further chemical modifications, allowing for the creation of diverse molecular libraries for screening and optimization of biological activity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Predict the masses and the structures of the most abundant fragme... | Study Prep in Pearson+ [pearson.com]

- 3. This compound | 313735-67-0 [sigmaaldrich.com]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 35344-95-7 | 1H-Pyrazole-4-carboxaldehyde | Aldehydes | Ambeed.com [ambeed.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomers of 1-isopropyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1-isopropyl-1H-pyrazole-4-carbaldehyde and its key positional isomers. Pyrazole-based compounds are of significant interest in medicinal chemistry and materials science, and a thorough understanding of their synthesis and properties is crucial for their application in research and development. This document outlines the primary synthetic routes, comparative physicochemical and spectroscopic data, and general biological context for these compounds.

Introduction to Isopropyl-Pyrazole-Carbaldehydes

The pyrazole ring is a privileged scaffold in drug discovery, appearing in a variety of approved drugs. The substitution pattern on the pyrazole ring is critical for determining the molecule's physicochemical properties and biological activity. This compound and its isomers are versatile synthetic intermediates, primarily used as building blocks in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1] The aldehyde functional group allows for a wide range of subsequent chemical transformations.

The key isomers of this compound, based on the positions of the isopropyl and carbaldehyde groups on the pyrazole ring, include:

-

This compound (the primary subject)

-

1-isopropyl-1H-pyrazole-3-carbaldehyde

-

1-isopropyl-1H-pyrazole-5-carbaldehyde

-

3-isopropyl-1H-pyrazole-4-carbaldehyde

-

4-isopropyl-1H-pyrazole-3-carbaldehyde

This guide will focus on the synthesis and characterization of these key isomers.

Synthetic Methodologies

The synthesis of isopropyl-pyrazole-carbaldehydes can be broadly approached via two main strategies:

-

Construction of the Substituted Pyrazole Ring Followed by Formylation: This is a common and versatile approach.

-

Formation of the Pyrazole Ring from Precursors Already Containing the Aldehyde or a Precursor Moiety.

A key reaction in the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction , which introduces a formyl group onto an electron-rich heterocyclic ring.[2][3] An alternative method for introducing the aldehyde is the oxidation of a corresponding alcohol.[4]

General Experimental Protocol for Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The following is a general protocol for the formylation of an N-substituted pyrazole.

Procedure:

-

The Vilsmeier reagent is prepared in situ by the slow addition of phosphorus oxychloride (POCl₃, ~2-4 equivalents) to ice-cold N,N-dimethylformamide (DMF), which also serves as the solvent.[6][7]

-

The substrate, for example, 1-isopropyl-1H-pyrazole, is then added to the prepared Vilsmeier reagent.

-

The reaction mixture is stirred at an elevated temperature (typically between 60-120°C) for several hours (4-12 hours). The reaction progress is monitored by Thin Layer Chromatography (TLC).[7][8]

-

Upon completion, the reaction mixture is cooled and quenched by pouring it onto crushed ice.

-

The mixture is then neutralized with a base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), leading to the precipitation of the product.[6]

-

The solid product is collected by filtration, washed with water, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

General Experimental Protocol for Pyrazole Synthesis via Condensation

The pyrazole core is often synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[9]

Procedure:

-

A hydrazine derivative (e.g., isopropylhydrazine) is dissolved in a suitable solvent, often ethanol or acetic acid.

-

The 1,3-dicarbonyl compound is added to the solution.

-

The reaction mixture is heated to reflux for several hours, with the progress monitored by TLC.

-

After cooling, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by distillation or column chromatography.

General Experimental Protocol for Oxidation of Pyrazolyl-Methanol

An alternative route to the carbaldehyde is the oxidation of the corresponding alcohol.[4]

Procedure:

-

The pyrazolyl-methanol starting material is dissolved in a suitable organic solvent (e.g., dichloromethane).

-

A mild oxidizing agent, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), is added to the solution.

-

The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then filtered to remove the oxidant and any by-products.

-

The filtrate is concentrated, and the crude aldehyde is purified by column chromatography.

Data Presentation

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| This compound | 313735-67-0 | C₇H₁₀N₂O | 138.17 | Liquid |

| 1-isopropyl-1H-pyrazole-3-carbaldehyde | 1226694-29-6 | C₇H₁₀N₂O | 138.17 | N/A |

| 1-isopropyl-1H-pyrazole-5-carbaldehyde | 100305-93-9 | C₇H₁₀N₂O | 138.17 | N/A |

| 3-isopropyl-1H-pyrazole-4-carbaldehyde | 154926-99-5 | C₇H₁₀N₂O | 138.17 | N/A |

| 4-isopropyl-1H-pyrazole-3-carbaldehyde | N/A | C₇H₁₀N₂O | 138.17 | N/A |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of these isomers. Below are the expected and reported spectral characteristics.

Infrared (IR) Spectroscopy: The IR spectra of these compounds are expected to show characteristic absorption bands for the aldehyde C=O stretch (around 1670-1700 cm⁻¹) and C-H stretch (around 2720 and 2820 cm⁻¹), as well as vibrations associated with the pyrazole ring.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectra provide valuable information about the substitution pattern on the pyrazole ring. The chemical shifts of the pyrazole ring protons are particularly diagnostic.

| Compound Name | Pyrazole H-3 (δ, ppm) | Pyrazole H-4 (δ, ppm) | Pyrazole H-5 (δ, ppm) | Aldehyde CHO (δ, ppm) | Isopropyl CH (δ, ppm) | Isopropyl CH₃ (δ, ppm) |

| This compound | ~7.9 | N/A | ~7.9 | ~9.8 | ~4.6 (septet) | ~1.5 (d) |

| 1-isopropyl-1H-pyrazole-3-carbaldehyde | N/A | ~6.8 | ~7.7 | ~9.9 | N/A | N/A |

| 1-isopropyl-1H-pyrazole-5-carbaldehyde | ~7.6 | ~6.5 | N/A | ~9.7 | N/A | N/A |

| 3-isopropyl-1H-pyrazole-4-carbaldehyde | N/A | ~8.0 | ~8.0 | ~9.9 | N/A | N/A |

| 4-isopropyl-1H-pyrazole-3-carbaldehyde | N/A | N/A | ~7.8 | ~9.8 | N/A | N/A |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. "d" denotes a doublet, and "septet" denotes a septet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectra are useful for confirming the carbon skeleton of the isomers.

| Compound Name | Pyrazole C-3 (δ, ppm) | Pyrazole C-4 (δ, ppm) | Pyrazole C-5 (δ, ppm) | Aldehyde C=O (δ, ppm) | Isopropyl CH (δ, ppm) | Isopropyl CH₃ (δ, ppm) |

| This compound | ~140 | ~118 | ~130 | ~185 | ~52 | ~22 |

| 1-isopropyl-1H-pyrazole-3-carbaldehyde | ~150 | ~110 | ~135 | ~184 | N/A | N/A |

| 1-isopropyl-1H-pyrazole-5-carbaldehyde | ~142 | ~112 | ~145 | ~183 | N/A | N/A |

| 3-isopropyl-1H-pyrazole-4-carbaldehyde | N/A | N/A | N/A | ~186 | N/A | N/A |

| 4-isopropyl-1H-pyrazole-3-carbaldehyde | N/A | N/A | N/A | ~184 | N/A | N/A |

Note: The chemical shifts are approximate.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For all isomers with the molecular formula C₇H₁₀N₂O, the expected nominal mass is 138. The high-resolution mass should be consistent with this formula. The fragmentation patterns may differ depending on the substitution pattern, providing a way to distinguish between the isomers.

Biological Activity Context

While specific biological activity data for the isomers of this compound are not extensively reported in the public domain, the pyrazole-carbaldehyde scaffold is a known pharmacophore. Derivatives have been investigated for a range of biological activities, including:

-

Anti-inflammatory: Some pyrazole derivatives are known to be inhibitors of cyclooxygenase (COX) enzymes.[10]

-

Antimicrobial: Various substituted pyrazoles have demonstrated antibacterial and antifungal properties.[6]

-

Anticancer: The pyrazole nucleus is a component of several compounds investigated for their anticancer activity.[1]

-

Antidepressant: Recent research has explored pyrazole derivatives as potential selective serotonin reuptake inhibitors (SSRIs).[11]

The specific isomers discussed in this guide are valuable as starting materials for the synthesis of libraries of compounds to be screened for these and other biological activities.

Mandatory Visualizations

Synthetic Workflow Diagrams